Bienvenue dans la boutique en ligne BenchChem!

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Lipophilicity Physicochemical profiling Drug-likeness

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-35-5) is a synthetic benzoic acid derivative bearing a 3-chlorobenzyl ether at the 4-position and a methoxy group at the 3-position of the aromatic ring, with molecular formula C₁₅H₁₃ClO₄ and a molecular weight of 292.71 g/mol. It belongs to the broader class of 4-benzyloxy-3-methoxybenzoic acids, which serve as key synthetic intermediates for Hsp90 inhibitors, kinase inhibitors, and vanillate-based cytostatic agents.

Molecular Formula C15H13ClO4
Molecular Weight 292.71 g/mol
CAS No. 113457-35-5
Cat. No. B3033693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid
CAS113457-35-5
Molecular FormulaC15H13ClO4
Molecular Weight292.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18)
InChIKeyMKKHRLMGOCPXBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid (CAS 113457-35-5) – Structural Identity and Core Physicochemical Profile for Chemical Procurement


4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 113457-35-5) is a synthetic benzoic acid derivative bearing a 3-chlorobenzyl ether at the 4-position and a methoxy group at the 3-position of the aromatic ring, with molecular formula C₁₅H₁₃ClO₄ and a molecular weight of 292.71 g/mol [1]. It belongs to the broader class of 4-benzyloxy-3-methoxybenzoic acids, which serve as key synthetic intermediates for Hsp90 inhibitors, kinase inhibitors, and vanillate-based cytostatic agents . The compound's computed XLogP3 is 3.7, its topological polar surface area (TPSA) is 55.8 Ų, and it possesses one hydrogen bond donor (carboxylic acid) and four hydrogen bond acceptors [1]. These properties place it within favorable drug-like chemical space, but its specific substitution pattern—meta-chlorine on the benzyl ring—introduces quantifiable differences in lipophilicity, electronic character, and biological target engagement relative to unsubstituted, ortho-chloro, para-chloro, and fluorinated analogs.

Why 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs in Target-Oriented Synthesis and SAR Campaigns


Within the 4-benzyloxy-3-methoxybenzoic acid scaffold, the position and nature of the halogen substituent on the benzyl ring dictate critical differences in lipophilicity, target binding, and downstream biological performance that preclude simple interchange. The 3-chlorobenzyl isomer (XLogP3 = 3.7) is significantly more lipophilic than both the unsubstituted benzyl analog (XLogP3 = 3.1) and the 3-fluorobenzyl analog (XLogP3 = 3.2), yet shares identical molecular weight with the 2-chloro and 4-chloro positional isomers (292.71 g/mol) [1]. In published structure-activity relationship (SAR) studies against F. tularensis FabI, the 3-chlorobenzyl-substituted inhibitor exhibited an IC₅₀ of 85 µM, whereas the 4-chlorobenzyl congener achieved 27 µM—a 3.1-fold potency shift arising solely from chlorine position [2]. Furthermore, the 3-chlorobenzyloxy motif is explicitly claimed as a preferred substituent in kinase inhibitor patents (e.g., IN2012KN00461A), indicating that this specific regiochemistry occupies a distinct intellectual property and pharmacological space not accessible to the 2-chloro, 4-chloro, or unsubstituted analogs [3]. These position-dependent differences in measured bioactivity and patent coverage make generic substitution a high-risk strategy for SAR consistency, target engagement, and freedom-to-operate.

Quantitative Differential Evidence for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid Versus Closest Analogs


Lipophilicity (XLogP3) Advantage of the 3-Chlorobenzyl Isomer Over Unsubstituted and Fluoro Analogs

The target compound 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid exhibits a computed XLogP3 of 3.7, which is 0.6 log units higher than the unsubstituted 4-benzyloxy-3-methoxybenzoic acid (XLogP3 = 3.1) and 0.5 log units higher than the 3-fluorobenzyl analog (XLogP3 = 3.2) [1]. The 4-chlorobenzyl isomer has an identical XLogP3 of 3.7, while the 2-chlorobenzyl isomer is slightly lower at 3.5 [1]. This increased lipophilicity can enhance membrane permeability and alter pharmacokinetic distribution for derived compounds, making the 3-chloro isomer a preferred starting material when higher logP is desired without increasing molecular weight beyond 292.71 g/mol.

Lipophilicity Physicochemical profiling Drug-likeness

Position-Dependent Target Engagement: 3-Chlorobenzyl vs. 4-Chlorobenzyl in FabI Enzyme Inhibition

In a published SAR study of benzyl-substituted inhibitors of Francisella tularensis FabI, the compound bearing a 3-chlorobenzyl substituent (CB-7996488) demonstrated an IC₅₀ of 85 µM, while the direct 4-chlorobenzyl positional isomer (ASDI-10001716) exhibited an IC₅₀ of 27 µM, representing a 3.1-fold difference in inhibitory potency [1]. This demonstrates that the position of the chlorine atom on the benzyl ring materially affects enzyme binding, likely through altered steric and/or electronic interactions within the active site. The 3-chlorobenzyl isomer provides an intermediate potency profile distinct from both the more potent 4-chloro isomer and the inactive unsubstituted benzyl analog (IC₅₀ >100 µM), offering a tunable handle for optimizing target engagement and selectivity.

Antibacterial Enoyl-ACP reductase (FabI) SAR

Patent-Specific Claim Scope: 3-Chlorobenzyloxy as a Preferred Substituent in Kinase Inhibitor Intellectual Property

Indian patent application IN2012KN00461A, titled 'KINASE INHIBITORS, PRODRUG FORMS THEREOF AND THEIR USE IN THERAPY,' explicitly claims kinase inhibitor structures wherein R2 is (3-chlorobenzyl)oxy- and R3 is chloro as a preferred embodiment [1]. The patent further distinguishes this substitution pattern from alternatives such as benzyloxy, 2-pyridinylmethoxy, and 3-fluorobenzyl-pyrazole fusions. This demonstrates that the 3-chlorobenzyloxy moiety occupies a specific, protectable chemical space within kinase inhibitor pharmacophores that cannot be legally or functionally accessed using the 2-chloro, 4-chloro, or unsubstituted benzyloxy analogs.

Kinase inhibition Medicinal chemistry Patent analysis

Computed Physicochemical Properties Compared Across Five Structural Analogs

A systematic comparison of computed physicochemical descriptors across the 3-chlorobenzyl target and its four closest analogs reveals that the target compound combines the highest lipophilicity (XLogP3 = 3.7, tied with 4-chloro isomer) with the largest molecular weight (292.71 g/mol, tied with 2-chloro and 4-chloro isomers) while maintaining an identical TPSA of 55.8 Ų across all five compounds [1]. Hydrogen bond donor (1), hydrogen bond acceptor (4 for chloro analogs, 5 for fluoro analog), and rotatable bond count (5) are invariant across the series, meaning any differential biological performance downstream must be attributed primarily to the position-specific halogen effects on lipophilicity, electronic distribution, and steric bulk rather than global descriptor changes.

Physicochemical properties Drug design Building block selection

Procurement-Relevant Application Scenarios for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization and Patent-Protected Chemical Series Expansion

Research groups developing kinase inhibitors within the chemical space claimed by IN2012KN00461A can directly employ 4-[(3-chlorobenzyl)oxy]-3-methoxybenzoic acid as a key carboxylic acid building block for amide coupling or esterification. The 3-chlorobenzyloxy motif is explicitly enumerated as a preferred substituent in the patent [1], providing freedom-to-operate advantages over the 2-chloro or 4-chloro isomers. The compound's high XLogP3 of 3.7 (0.6 log units above the unsubstituted benzyl analog) supports the design of membrane-permeable kinase inhibitor candidates [2].

FabI-Targeted Antibacterial SAR Studies Requiring Position-Dependent Activity Tuning

For antibacterial discovery programs targeting bacterial enoyl-ACP reductase (FabI), the 3-chlorobenzyl isomer provides an intermediate IC₅₀ benchmark of 85 µM against F. tularensis FabI, a 3.1-fold window below the 4-chloro isomer (27 µM) and above the inactive unsubstituted benzyl analog (>100 µM) [3]. This intermediate potency makes the 3-chloro isomer a valuable starting point for fragment growth or scaffold hopping campaigns where balanced potency and selectivity are desired, and where the 4-chloro analog may be too potent or exhibit off-target liabilities.

Lipophilicity-Driven Property Optimization Without Molecular Weight Increase

Medicinal chemists seeking to increase logP in a lead series without increasing molecular weight can select the 3-chlorobenzyl building block over the 3-fluoro analog (ΔXLogP3 = +0.5, ΔMW = +16.45 g/mol) or the unsubstituted benzyl analog (ΔXLogP3 = +0.6, ΔMW = +34.44 g/mol) [2]. When both high lipophilicity and the meta-substitution geometry are required simultaneously, the 3-chloro isomer is the only compound in the set that delivers maximal XLogP3 (3.7) with the chlorine in the 3-position, as the 4-chloro isomer, despite identical lipophilicity, presents a different steric and electronic vector at the binding site.

Building Block for Vanillic Acid-Derived Cytostatic and Hsp90 Inhibitor Conjugates

The 4-benzyloxy-3-methoxybenzoic acid scaffold is established as a precursor for Hsp90 inhibitors modeled on EGCG analogues and for vanillate esters with cytostatic activity against apoptosis-resistant cancer cells . The 3-chloro substitution on the benzyl ring introduces an electron-withdrawing meta-chlorine that can modulate the reactivity of the benzylic ether linkage and alter binding to the Hsp90 N-terminal ATP-binding pocket compared to the unsubstituted or para-substituted analogs, providing a handle for fine-tuning both metabolic stability and target affinity in the final conjugate.

Quote Request

Request a Quote for 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.